N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and is further functionalized with a chlorophenyl group, a pyridinyl group, and a sulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and other scientific research areas.
Preparation Methods
The synthesis of N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfonamide group: This step involves sulfonation of the benzimidazole ring, typically using chlorosulfonic acid, followed by reaction with an amine to form the sulfonamide.
Attachment of the chlorophenyl and pyridinyl groups: These groups can be introduced through nucleophilic substitution reactions, where the benzimidazole core is reacted with appropriate halogenated precursors under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The chlorophenyl and pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with biological macromolecules, while the benzimidazole core can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide can be compared with other benzimidazole derivatives, such as:
N-(2-Chlorophenyl)-1H-benzo[d]imidazole-5-sulfonamide: Lacks the pyridinyl group, which may affect its binding affinity and specificity.
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide: Lacks the chlorophenyl group, potentially altering its chemical reactivity and biological activity.
The presence of both the chlorophenyl and pyridinyl groups in this compound makes it unique, providing a balance of hydrophobic and hydrophilic properties that can enhance its interaction with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-13-5-1-2-6-14(13)23-26(24,25)12-8-9-15-17(11-12)22-18(21-15)16-7-3-4-10-20-16/h1-11,23H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOIKVXTUZSSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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